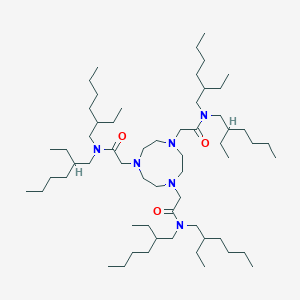
2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) is a complex organic compound known for its unique structure and versatile applications. This compound features a triazonane core with three acetamide groups, each substituted with N,N-bis(2-ethylhexyl) groups. Its intricate molecular architecture makes it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) typically involves multiple steps. The starting material is often 1,4,7-triazonane, which undergoes acylation with N,N-bis(2-ethylhexyl)acetamide. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) involves its ability to form stable complexes with metal ions. The triazonane core provides multiple coordination sites, allowing for strong binding with metal ions. This property is particularly useful in applications such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Known for its use in radiopharmaceuticals.
1,4,7-Triazacyclononane (TACN): A simpler analog used in coordination chemistry.
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)triacetic acid: Similar structure but different functional groups.
Uniqueness
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) stands out due to its bulky N,N-bis(2-ethylhexyl) substituents, which enhance its solubility and stability in organic solvents. This makes it particularly suitable for applications requiring high solubility and stability, such as in the formulation of advanced materials and drug delivery systems.
Propiedades
Fórmula molecular |
C60H120N6O3 |
|---|---|
Peso molecular |
973.6 g/mol |
Nombre IUPAC |
2-[4,7-bis[2-[bis(2-ethylhexyl)amino]-2-oxoethyl]-1,4,7-triazonan-1-yl]-N,N-bis(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C60H120N6O3/c1-13-25-31-52(19-7)43-64(44-53(20-8)32-26-14-2)58(67)49-61-37-39-62(50-59(68)65(45-54(21-9)33-27-15-3)46-55(22-10)34-28-16-4)41-42-63(40-38-61)51-60(69)66(47-56(23-11)35-29-17-5)48-57(24-12)36-30-18-6/h52-57H,13-51H2,1-12H3 |
Clave InChI |
FULRFUMJGSYDPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CN1CCN(CCN(CC1)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


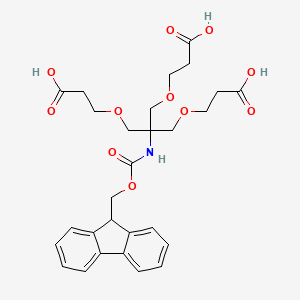
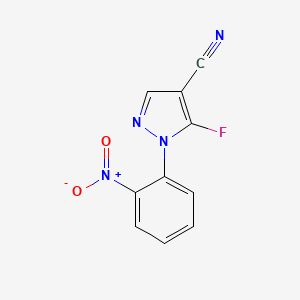

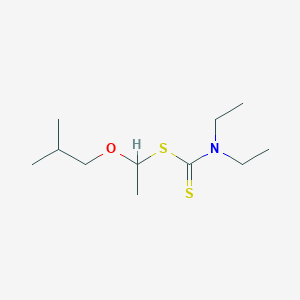
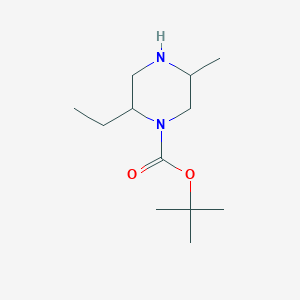
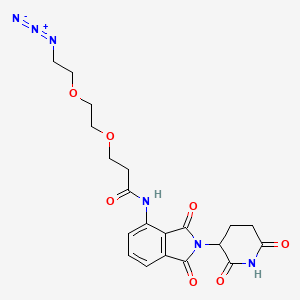
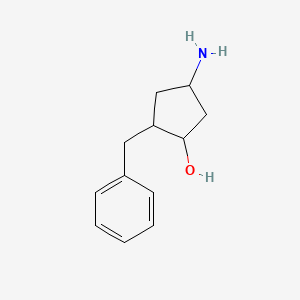
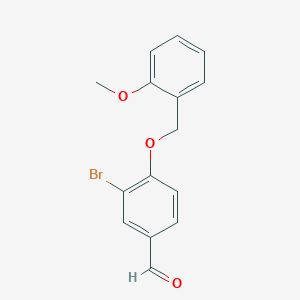
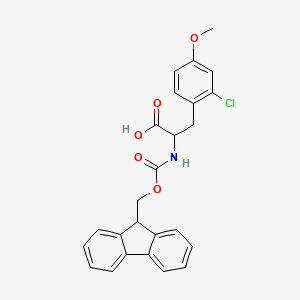
![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
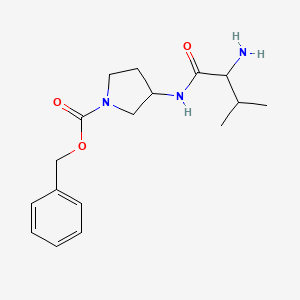
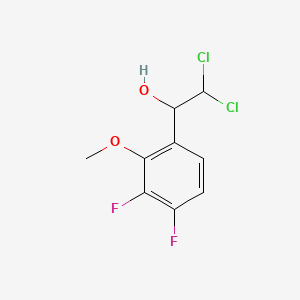
![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridazine-3-carboxamide](/img/structure/B14780012.png)

